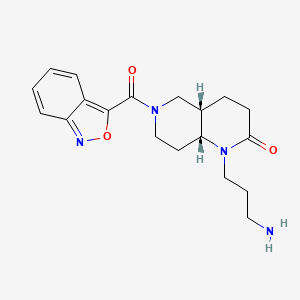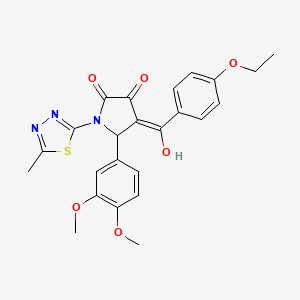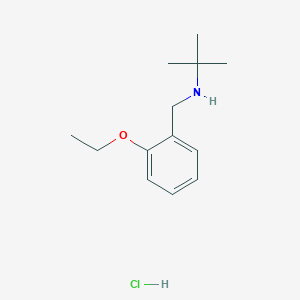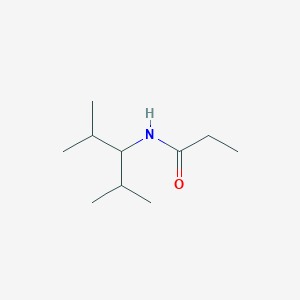![molecular formula C18H25ClN2O3 B5358491 ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)
ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological conditions.
作用机制
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride acts as a non-competitive antagonist of NMDA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a decrease in synaptic plasticity and excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has also been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride has several advantages as a research tool. It is a potent and specific antagonist of NMDA receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. Additionally, this compound has a long half-life, which allows for sustained inhibition of NMDA receptors. However, there are also some limitations to the use of this compound. It can induce seizures at high doses, which can be problematic in some experimental settings. Additionally, this compound has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results.
未来方向
There are several future directions for research on ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that do not have off-target effects. Another area of interest is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Additionally, there is ongoing research on the potential therapeutic uses of NMDA receptor antagonists in the treatment of stroke and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a valuable research tool that has been widely used to study the role of NMDA receptors in various physiological and pathological conditions. Its potent and specific antagonism of NMDA receptors has provided valuable insights into the function of these receptors in the brain. However, there are also limitations to its use, and ongoing research is needed to develop more selective and effective NMDA receptor antagonists. Overall, this compound has played an important role in advancing our understanding of the brain and its functions.
合成方法
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride can be synthesized by the reaction of 1-bromo-3-chloropropane with piperidine-3-carboxylic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with 4-cyanophenol and sodium hydride to obtain this compound hydrochloride. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride has been widely used as a research tool in the field of neuroscience. It has been used to study the role of NMDA receptors in various physiological and pathological conditions such as learning and memory, synaptic plasticity, epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the effects of drugs and other compounds on NMDA receptors.
属性
IUPAC Name |
ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-5-3-10-20(14-16)11-4-12-23-17-8-6-15(13-19)7-9-17;/h6-9,16H,2-5,10-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLLNFHLDLJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5358438.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5358443.png)

![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)


![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)